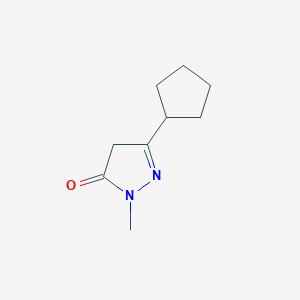

3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

概要

説明

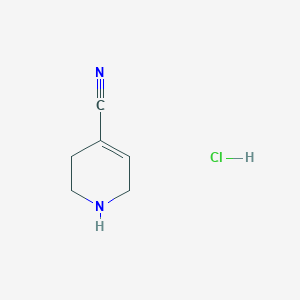

“3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound with the molecular formula C9H14N2O . It has a molecular weight of 166.22 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3 . This indicates that the compound contains 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.科学的研究の応用

Synthesis Methods and Chemical Structures

- Ultrasound-promoted Synthesis : A method for the regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using 5-amino-3-methyl-1H-pyrazole and other compounds under ultrasound irradiation has been demonstrated. This process is efficient, yielding products in short reaction times with excellent yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

- Hydrogen-bonded Chains in Isostructural Derivatives : Studies on isostructural derivatives of the compound have revealed the formation of hydrogen-bonded chains in their structures. These compounds exhibit unique molecular linkages and crystal packing, contributing to their potential applications in various fields (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties and Applications

- Structural Characterization and Analysis : A derivative of the compound has been synthesized and characterized, with its structure confirmed by X-ray diffraction. The crystal packing of this compound is dominated by weak intermolecular interactions, which are crucial for understanding its chemical behavior (Delgado et al., 2020).

- Domino Reactions and Molecular Synthesis : The compound has been used in domino reactions with aryl(hetaryl)aldehydes, leading to the formation of various hydrogenated systems. Such reactions are significant for synthesizing novel compounds with potential applications in pharmaceuticals and materials science (Lipson et al., 2015).

- Bis(pyrazolyl)methanes Synthesis and Applications : The compound is a key player in the synthesis of bis(pyrazolyl)methanes, which are crucial in biological and medicinal activities. It also serves as a chelating agent for different metal ions (Sadeghpour & Olyaei, 2021).

Advanced Studies and Novel Compounds

- Novel Compound Synthesis with Antitumor Activity : The synthesis of novel compounds, such as Pyridyl–Pyrazole-3-One derivatives, and their cytotoxicity against tumor cell lines, illustrates the potential of the compound in drug development and cancer research (Huang et al., 2017).

- Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structures of the compound's derivatives provide insights into their tautomeric forms and intermolecular hydrogen bonding. This knowledge is vital for developing materials with specific properties (Kimura, Okabayashi, & Yasuoka, 1983).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding inhalation and ingestion, and keeping the compound in a dry, cool, and well-ventilated place .

将来の方向性

While there isn’t specific information on future directions for “3-cyclopentyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one”, compounds with similar structures have been used in various fields. For instance, pyrazoline derivatives have been used in certain antidepressants , and as photoluminescent materials . Therefore, “this compound” could potentially have similar applications.

作用機序

Target of Action

Similar compounds, such as pyrazolo derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

Similar compounds have shown to inhibit cdk2, which could lead to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle regulation pathway, leading to cell cycle arrest and apoptosis .

Result of Action

Similar compounds that inhibit cdk2 have shown to cause significant alterations in cell cycle progression and induce apoptosis within cells .

特性

IUPAC Name |

5-cyclopentyl-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTGKQZNXTYHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

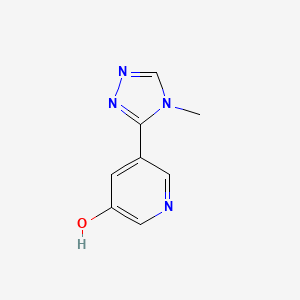

![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)

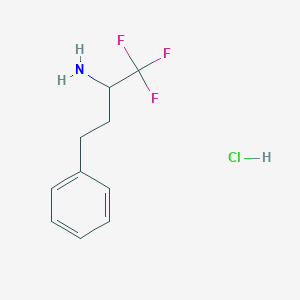

![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)

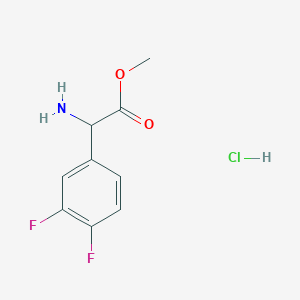

![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride](/img/structure/B1433137.png)

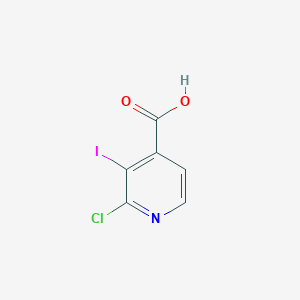

![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)